6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

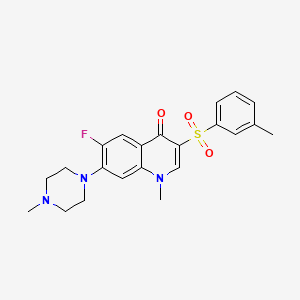

This quinolin-4-one derivative features a fluorinated aromatic core with strategic substituents:

- Position 1: Methyl group, enhancing metabolic stability compared to bulkier alkyl/aryl groups .

- Position 6: Fluorine atom, improving lipophilicity and membrane permeability .

- Position 7: 4-Methylpiperazinyl group, modulating solubility and pharmacokinetic properties .

This structural profile suggests applications in antimicrobial or kinase-targeted therapies, leveraging the quinolinone scaffold’s versatility.

Properties

IUPAC Name |

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c1-15-5-4-6-16(11-15)30(28,29)21-14-25(3)19-13-20(18(23)12-17(19)22(21)27)26-9-7-24(2)8-10-26/h4-6,11-14H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGMQRGCIBMBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluoro, methyl, and sulfonyl groups. The piperazine ring is then attached to the quinoline core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features could allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Quinolone derivatives are known for their antibacterial activity, and this compound may exhibit similar or enhanced effects. Additionally, its interactions with biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Key analogues and their distinguishing features are summarized below:

Functional Implications of Substituent Variations

- Position 1: Methyl (target) vs. 4-Methylbenzyl (): Increased hydrophobicity may enhance tissue penetration but reduce solubility .

- Position 3: 3-Methylbenzenesulfonyl (target) vs. chlorine’s electron-withdrawing effects . Absence of sulfonyl (): Reduces molecular weight but may diminish receptor affinity .

- Position 7: 4-Methylpiperazinyl (target) vs. diethylamino (): Methyl substitution on piperazine enhances solubility and reduces basicity compared to diethylamino . Piperazinium carboxylate (): Ionized carboxylate improves aqueous solubility but may limit blood-brain barrier penetration .

Pharmacokinetic and Bioactivity Insights

- Fluorine at Position 6 : Common across analogues; enhances metabolic stability and bioavailability .

- Sulfonyl Groups : Presence correlates with improved enzymatic inhibition (e.g., kinase targets) due to hydrogen bonding and steric effects .

- Piperazine Derivatives : 4-Methylpiperazinyl (target) shows balanced solubility and absorption vs. unsubstituted piperazine (), which may exhibit faster clearance .

Research Findings and Comparative Data

Physicochemical Properties

LogP :

- Solubility: Target’s 4-methylpiperazinyl enhances aqueous solubility vs. diethylamino () or carboxylated piperazine () .

Biological Activity

6-Fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Methyl groups : Influence the compound's steric properties.

- Piperazine moiety : Known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research suggests that it may act on various receptors and enzymes, influencing pathways related to inflammation, cell proliferation, and apoptosis.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's IC50 values were notably low, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | < 0.019 |

| A549 | < 0.050 |

These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although further mechanistic studies are required to elucidate the exact processes involved.

Antiviral Activity

In addition to its antitumor properties, the compound has been evaluated for antiviral activity. Screening assays against various viruses revealed moderate efficacy; however, specific viral targets remain to be identified. Preliminary findings suggest that fluorinated compounds can modulate viral replication dynamics due to their unique structural attributes.

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of the compound involved treating HeLa and LLC-MK2 (monkey kidney) cell lines with varying concentrations. The results indicated a dose-dependent response with significant cell death observed at concentrations as low as 0.019 µM for HeLa cells, emphasizing the compound's potential as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism behind the observed cytotoxicity. Flow cytometry analysis revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to cell death.

Q & A

Q. How can the sulfonyl group in the compound be confirmed experimentally?

Methodological Answer:

- FTIR Spectroscopy : Identify symmetric and asymmetric S=O stretching vibrations in the range of 1350–1150 cm⁻¹ .

- NMR Analysis : Observe deshielded protons adjacent to the sulfonyl group in ¹H NMR (e.g., aromatic protons near the sulfonyl moiety) and confirm via ¹³C NMR (sulfonyl carbon typically appears at ~125–135 ppm) .

- Example Data : In analogous sulfonamide derivatives, S=O stretches were observed at 1325 cm⁻¹ (FTIR), and sulfonyl carbons resonated at 128 ppm (¹³C NMR) .

Q. What synthetic routes are suitable for introducing the 4-methylpiperazine moiety?

Methodological Answer:

- Nucleophilic Substitution : React a halogenated quinolinone precursor (e.g., 7-chloro derivative) with 4-methylpiperazine under reflux in anhydrous DMF or THF, using K₂CO₃ as a base .

- Catalytic Coupling : Use Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst for sterically hindered substrates .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Typical yields range from 60–85% for similar piperazine derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton/carbon signals. For example, HMBC correlations can confirm connectivity between the sulfonyl group and adjacent aromatic protons .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to balance solubility and biocompatibility. Pre-test stability via HPLC to ensure no degradation .

- Salt Formation : React the free base with HCl or trifluoroacetic acid to form water-soluble salts. Monitor pKa shifts using potentiometric titration .

- Micellar Encapsulation : Employ poloxamers (e.g., P407) or cyclodextrins to enhance solubility in aqueous media. Characterize encapsulation efficiency via dynamic light scattering .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the sulfonyl (e.g., 3-nitrobenzenesulfonyl) or piperazine (e.g., 4-ethylpiperazine) groups .

- Enzyme Assays : Test inhibition against target kinases (e.g., Pfmrk) using fluorescence polarization assays. Use staurosporine as a positive control .

- Data Analysis : Calculate IC₅₀ values via non-linear regression (GraphPad Prism) and correlate substituent effects with activity trends. For example, bulky sulfonyl groups may reduce potency due to steric hindrance .

Q. What experimental controls are critical in assessing photostability?

Methodological Answer:

- Light Exposure : Irradiate samples in a UV chamber (λ = 254–365 nm) and compare degradation rates to dark controls. Monitor via HPLC at 0, 6, 12, and 24 hours .

- Radical Scavengers : Add antioxidants (e.g., BHT) to evaluate oxidative degradation pathways. A reduction in degradation rate implicates radical-mediated mechanisms .

- Temperature Stability : Conduct parallel thermal stability studies (40–60°C) to decouple thermal vs. photolytic effects .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

Methodological Answer:

- Membrane Permeability : Measure logP values (shake-flask method) or use Caco-2 cell monolayers to assess passive diffusion. Low permeability may explain reduced cellular activity .

- Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS. Rapid metabolism (e.g., N-demethylation) may require prodrug strategies .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets contributing to cellular toxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.